![molecular formula C16H24N2O4S B4394105 N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)
N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide
Overview
Description
“N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide” is a chemical compound that has not been extensively studied. The closest related compound found is “Benzenesulfonamide, N-butyl-”, which has a molecular formula of C10H15NO2S and a molecular weight of 213.297 . Another related compound is “2-[2-Oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid”, which has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions .
Scientific Research Applications
Anti-Tubercular Activity
N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with low cytotoxicity to human cells .
N-Butyl Amides Synthesis
The compound can serve as a precursor for N-tert-butyl amides. These amides find applications in organic synthesis, pharmaceuticals, and materials science. The convenient synthesis of N-tert-butyl amides involves reacting tert-butyl amines with benzoic acid or its derivatives, using suitable condensing agents .
Antibacterial and Antifungal Properties
Derivatives of this compound have shown promise as antibacterial and antifungal agents. For instance:
Mechanism of Action
Target of Action
N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides
Mode of Action
It’s known that benzenesulfonamides interact with their targets through the sulfonamide group . The pyrrolidine ring in the compound could potentially interact with biological targets, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Benzylic compounds typically react via an sn2 pathway for primary benzylic halides, and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been studied .
Result of Action
A related compound, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]acetic acid, has been used in the adsorption of rare earth metal ions .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s behavior. For instance, an optimal pH of 5 was identified for the adsorption of rare earth element (REE) 3+ ions by a related compound .
properties
IUPAC Name |
N-butyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-10-17-23(20,21)15-8-6-14(7-9-15)22-13-16(19)18-11-4-5-12-18/h6-9,17H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYTNZNJZZRJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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